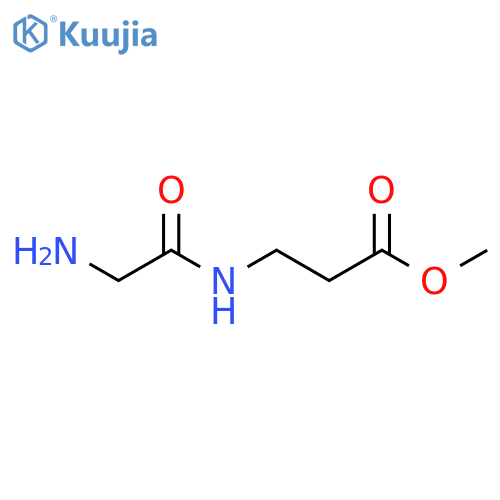Cas no 404913-67-3 (methyl 3-(2-aminoacetamido)propanoate)

404913-67-3 structure
商品名:methyl 3-(2-aminoacetamido)propanoate
methyl 3-(2-aminoacetamido)propanoate 化学的及び物理的性質
名前と識別子
-
- β-Alanine, glycyl-, methyl ester
- AKOS009033174
- methyl 3-(2-aminoacetamido)propanoate
- SCHEMBL18404145
- EN300-2314547
- 404913-67-3
-
- インチ: 1S/C6H12N2O3/c1-11-6(10)2-3-8-5(9)4-7/h2-4,7H2,1H3,(H,8,9)
- InChIKey: VWHJPUHYESFWEO-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CCNC(=O)CN
計算された属性
- せいみつぶんしりょう: 160.08479225g/mol
- どういたいしつりょう: 160.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- 密度みつど: 1.138±0.06 g/cm3(Predicted)
- ふってん: 348.4±27.0 °C(Predicted)
- 酸性度係数(pKa): 14.15±0.46(Predicted)
methyl 3-(2-aminoacetamido)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2314547-5.0g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 5.0g |
$2360.0 | 2024-06-20 | |
| Enamine | EN300-2314547-10.0g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 10.0g |
$3500.0 | 2024-06-20 | |
| Enamine | EN300-2314547-10g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 10g |
$3500.0 | 2023-09-15 | ||
| Enamine | EN300-2314547-5g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 5g |
$2360.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582637-500mg |
Methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 98% | 500mg |
¥11169.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582637-1g |
Methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 98% | 1g |
¥10731.00 | 2024-05-14 | |
| Enamine | EN300-2314547-0.1g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.1g |
$715.0 | 2024-06-20 | |
| Enamine | EN300-2314547-1g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 1g |
$813.0 | 2023-09-15 | ||
| Enamine | EN300-2314547-0.05g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.05g |
$683.0 | 2024-06-20 | |
| Enamine | EN300-2314547-0.5g |
methyl 3-(2-aminoacetamido)propanoate |
404913-67-3 | 95% | 0.5g |
$781.0 | 2024-06-20 |
methyl 3-(2-aminoacetamido)propanoate 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
404913-67-3 (methyl 3-(2-aminoacetamido)propanoate) 関連製品
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
